molecular formula C15H10N2O2 B12797130 2-Cyano-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one CAS No. 140412-85-7

2-Cyano-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Cat. No.: B12797130
CAS No.: 140412-85-7
M. Wt: 250.25 g/mol
InChI Key: NPEWZBSVIATWLX-UHFFFAOYSA-N
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Description

2-Cyano-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of dibenzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Cyano-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or interference with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dibenzoxazepines: Compounds with similar core structures but different functional groups.

    Benzoxazepines: Compounds with a similar ring system but lacking the dibenz structure.

    Oxazepines: Compounds with a similar oxazepine ring but different substituents.

Uniqueness

2-Cyano-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

140412-85-7

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

5-methyl-6-oxobenzo[b][1,4]benzoxazepine-8-carbonitrile

InChI

InChI=1S/C15H10N2O2/c1-17-12-4-2-3-5-14(12)19-13-7-6-10(9-16)8-11(13)15(17)18/h2-8H,1H3

InChI Key

NPEWZBSVIATWLX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)C#N

Origin of Product

United States

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